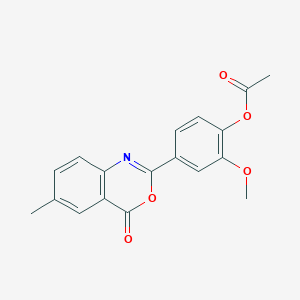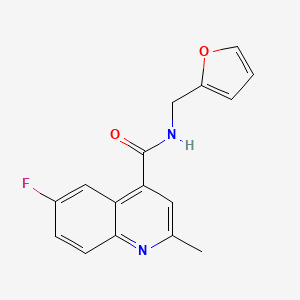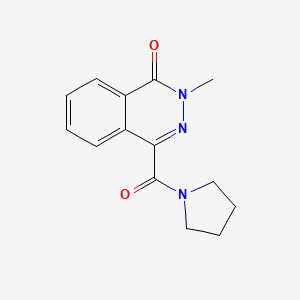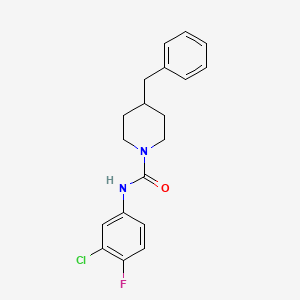![molecular formula C18H15FN2O4 B5730583 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)
5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione, also known as FBMIM, is a novel compound that has gained significant attention in the field of medicinal chemistry. FBMIM is a small molecule that has shown promising results in scientific research, particularly in the areas of cancer treatment and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and neuroinflammation. 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione has been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and proliferation. 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione has also been shown to inhibit the NF-κB pathway, which is a major mediator of inflammation.
Biochemical and Physiological Effects:
5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation, and protect neurons from oxidative stress. 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is a key factor in the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione is also stable under physiological conditions, which makes it suitable for in vivo studies. However, 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione also has limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione analogs that have improved efficacy and reduced toxicity. Additionally, more research is needed to fully understand the mechanism of action of 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione and its long-term effects. 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione has shown promising results in the treatment of cancer and neurodegenerative disorders, and further research is needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione is a multi-step process that involves the reaction of 3-fluorobenzyl alcohol with 3-methoxybenzaldehyde to form the intermediate compound 4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde. This intermediate is then reacted with 2,4-thiazolidinedione to yield the final product, 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione. The synthesis of 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione has been shown to protect neurons from oxidative stress and reduce neuroinflammation, which are key factors in the development of these disorders.
Propiedades
IUPAC Name |
(5E)-5-[[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c1-24-16-9-11(8-14-17(22)21-18(23)20-14)5-6-15(16)25-10-12-3-2-4-13(19)7-12/h2-9H,10H2,1H3,(H2,20,21,22,23)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYDDXPRPIXEMD-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N2)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorobenzyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5730501.png)

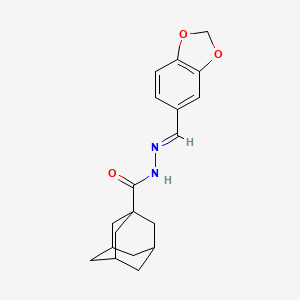
![6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5730515.png)
![methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5730525.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-cyclohexylbenzenesulfonamide](/img/structure/B5730529.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730534.png)
![N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B5730537.png)
